Product packaging for 1-Ethenylisoquinoline(Cat. No.:CAS No. 19026-44-9)

1-Ethenylisoquinoline

Cat. No.: B3040342
CAS No.: 19026-44-9
M. Wt: 155.2 g/mol
InChI Key: ZCYXFITUYVYSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenylisoquinoline is a chemical scaffold of significant interest in organic synthesis and medicinal chemistry research. The isoquinoline core is a privileged structure in natural products and is known for a wide spectrum of biological activities . This particular ethenyl derivative serves as a versatile synthetic intermediate. Researchers can utilize it to create diverse compound libraries, especially for the development of styryl- and heteroaryl-ethenyl-substituted isoquinoline derivatives, which are explored for various pharmacological applications . Isoquinoline alkaloids and their synthetic analogs are investigated in multiple research areas due to their potential interactions with key biological pathways. These activities may include antiviral effects against strains such as SARS-CoV-2, anticancer properties, and anti-inflammatory actions, as observed in broader studies on related isoquinoline compounds . The compound provides a foundational structure for drug discovery projects, including the synthesis of potential anxiolytic agents . Its mechanism of action in research settings is typically application-specific but may involve the modulation of enzyme activity or interference with viral replication machinery. Handle this product with care and use it under appropriate laboratory conditions. This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N B3040342 1-Ethenylisoquinoline CAS No. 19026-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYXFITUYVYSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethenylisoquinoline and Its Functionalized Derivatives

Classical and Contemporary Approaches to Isoquinoline (B145761) Synthesis Applicable to Ethenyl Derivatives

Traditional methods for constructing the isoquinoline core have been adapted and refined to introduce the ethenyl group at the C1 position. These approaches often involve the formation of a dihydroisoquinoline intermediate, which is subsequently oxidized to the aromatic isoquinoline.

Condensation Reactions in Ethenylisoquinoline Formation

Condensation reactions are a cornerstone of isoquinoline synthesis. numberanalytics.com These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. numberanalytics.com In the context of 1-ethenylisoquinoline synthesis, a key strategy involves the condensation of a β-phenylethylamine derivative with a suitable carbonyl compound to form a new carbon-carbon bond, which is a critical step in building the isoquinoline framework. cutm.ac.in

One notable example is the Knoevenagel condensation, a modification of the Aldol condensation, which involves the reaction of an aldehyde or ketone with a compound having an active hydrogen, catalyzed by a base. sigmaaldrich.com This is often followed by dehydration to yield an unsaturated product. sigmaaldrich.com Such strategies can be employed to introduce the ethenyl moiety or a precursor that can be readily converted to it.

Bischler-Napieralski Cyclization and Analogous Routes to Ethenylisoquinolines

The Bischler-Napieralski reaction is a powerful and widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The reaction is particularly effective when the benzene (B151609) ring has electron-donating groups. nrochemistry.com

To synthesize 1-ethenylisoquinolines, a β-phenylethylamine can be acylated with a derivative of cinnamic acid (styrylacetic acid) and then subjected to Bischler-Napieralski conditions. google.com For instance, the cyclization of {2-[3',4'-di-(alkoxy)-phen-1-yl]-eth-1-yl}-{cinnamoyl}-amines has been used to prepare 6,7-di-[alkoxy]-1-[styryl]-3,4-di(hydro)-isoquinolines. google.com Subsequent dehydrogenation, often with a palladium catalyst, yields the final 1-styrylisoquinoline, a type of this compound derivative. wikipedia.org

The Pictet-Gams reaction is a variation of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenylethylamide as the starting material. This allows for dehydration and cyclization to occur in a single step, directly yielding the isoquinoline. wikipedia.org Another related method is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a versatile intermediate for further functionalization. cutm.ac.innumberanalytics.com

Modern Catalytic Strategies for Ethenylisoquinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. These strategies have been successfully applied to the synthesis of 1-ethenylisoquinolines.

Olefin Metathesis Approaches in Ethenylisoquinoline Synthesis

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has become a powerful tool in organic synthesis. mdpi.comuwindsor.ca Catalyzed by transition metal complexes, particularly those of ruthenium and molybdenum, this reaction can be used to form new carbon-carbon double bonds. mdpi.comresearchgate.net Ring-closing metathesis (RCM) is particularly useful for the synthesis of heterocyclic compounds. mdpi.comresearchgate.net

In the context of isoquinoline synthesis, RCM of enamines derived from isoquinolines can lead to the formation of fused heterocyclic systems. researchgate.net While direct synthesis of this compound via a simple cross-metathesis might be challenging due to potential catalyst inhibition by the nitrogen atom, strategic application of metathesis reactions in a multi-step sequence can provide access to functionalized ethenylisoquinoline derivatives. For example, a ring-closing metathesis approach has been used to access benzo[a]quinolizinium salts, which are structurally related to isoquinolines. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Ethenylisoquinoline Scaffold Construction

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org These reactions, often employing palladium, copper, or nickel catalysts, have been instrumental in the synthesis of complex molecules, including isoquinoline derivatives. beilstein-journals.orgrsc.org

A direct approach to 1-ethenylisoquinolines involves the coupling of a halogenated isoquinoline with an ethenylating agent. For instance, the direct ethenylation of hydroxylated heteroarenes, including 5-hydroxyisoquinoline, with acetylene (B1199291) in the presence of SnCl₄ and an amine has been reported. clockss.org This method allows for the introduction of the ethenyl group at a position adjacent to the hydroxyl group.

Furthermore, C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org Transition metal-catalyzed C-H activation can be employed to construct the isoquinoline ring system itself or to introduce substituents onto a pre-existing isoquinoline core.

Electrosynthesis and Enzymatic Transformations in Ethenylisoquinoline Chemistry

In the quest for more sustainable and efficient synthetic methods, electrosynthesis and enzymatic transformations are gaining increasing attention.

Electrosynthesis utilizes electrical current to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. rsc.orgrsc.org Electrochemical methods have been developed for the synthesis of isoquinoline derivatives. rsc.orgnih.govresearchgate.netresearchgate.net For example, an electrochemical continuous-flow approach has been used for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. rsc.orgrsc.org Ruthenium-catalyzed electrochemical C-H/N-H functionalization has also been employed to assemble isoquinolines. researchgate.net While direct electrosynthesis of this compound is not widely reported, the application of electrochemical methods to generate key intermediates or to functionalize the isoquinoline ring holds significant promise.

Enzymatic transformations offer the potential for high chemo-, regio-, and stereoselectivity under environmentally benign conditions. The biosynthesis of isoquinoline alkaloids in plants involves a series of enzymatic steps. wikipedia.org For instance, (S)-norcoclaurine synthase catalyzes a Pictet-Spengler-type reaction to form the core tetrahydroisoquinoline structure. wikipedia.org While the direct enzymatic synthesis of this compound has not been extensively explored, the use of enzymes, such as tyrosinase, has been investigated in the context of isoquinoline derivatives for their inhibitory properties. nih.gov The development of engineered enzymes could provide novel and highly selective routes to functionalized ethenylisoquinolines in the future.

Electrochemical Synthesis of Ethenylisoquinoline Scaffolds

Electro-organic synthesis has re-emerged as a powerful and sustainable alternative to traditional chemical methods, leveraging electricity as a traceless reagent to drive redox reactions. rsc.orgfrontiersin.org This approach offers advantages such as mild reaction conditions, high functional group tolerance, and the ability to generate highly reactive intermediates under precise control. frontiersin.orgresearchgate.net The synthesis of ethenylisoquinoline scaffolds via electrochemical means can be envisioned through several plausible routes, even though direct, high-yield examples for the parent this compound are not yet broadly documented in dedicated studies.

The core principles of electrosynthesis involve an electrochemical cell containing electrodes (anode and cathode), a solvent, and a supporting electrolyte to ensure ionic conductivity. frontiersin.org The choice of electrode material and the applied potential or current are critical parameters that dictate the reaction's outcome. frontiersin.org For a target like this compound, strategies could include the electrochemical formation of the isoquinoline ring itself or the functionalization of a pre-existing isoquinoline core. For instance, electrochemically driven cyclization of precursors like 2-alkynyl aryl oximes has been shown to provide access to functionalized isoquinolines. acs.org Another viable strategy is the direct C-H vinylation of the isoquinoline ring at the C1 position, a transformation that is a significant focus of modern electrochemical research.

The table below summarizes general electrochemical reactions that could be applied to the synthesis of complex heterocyclic structures like ethenylisoquinolines.

Reaction TypeDescriptionPotential Application for Ethenylisoquinoline
Anodic C-H FunctionalizationDirect oxidation of a C-H bond on the substrate at the anode to form a reactive intermediate (e.g., radical cation) that can be trapped by a vinylating agent.Direct C1-vinylation of isoquinoline using an ethylene (B1197577) source.
Redox-Mediated SynthesisAn electrochemically generated mediator (e.g., I+, Br+, or a transition metal catalyst in a specific oxidation state) reacts with the substrate in the bulk solution, and the mediator is then regenerated at the electrode surface.A mediator facilitates the coupling of an isoquinoline precursor with a vinyl-containing fragment.
Reductive CouplingCathodic reduction of two reactants to form radical anions or other nucleophilic species that subsequently couple to form a new bond.Coupling of an activated isoquinoline (e.g., an N-acylisoquinolinium salt) with a vinyl electrophile.
Electro-CyclizationIntramolecular cyclization initiated by an electrochemical oxidation or reduction event in a suitably designed acyclic precursor. mdpi.comFormation of the isoquinoline ring from an open-chain precursor already containing the ethenyl group.

Biocatalytic Routes to Ethenylisoquinoline Derivatives

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity) under environmentally benign conditions. dss.go.th The synthesis of isoquinoline alkaloids, a vast family of natural products, is a well-established field in biocatalysis. numberanalytics.comrsc.org These methods typically focus on constructing the core tetrahydroisoquinoline skeleton from simple, renewable starting materials like amino acids. numberanalytics.com

The biosynthesis of benzylisoquinoline alkaloids (BIAs) provides a template for how the 1-substituted isoquinoline scaffold is formed in nature. The pathway begins with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations. Key enzymes such as tyrosine/dopa decarboxylase (TYDC) and norcoclaurine synthase (NCS) are central to this process. numberanalytics.com NCS, for instance, catalyzes a Pictet-Spengler-type condensation between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (both derived from L-tyrosine) to form (S)-norcoclaurine, the fundamental backbone of most isoquinoline alkaloids. numberanalytics.com Subsequent enzymatic steps involving methyltransferases, oxidases, and reductases build upon this core to create a vast diversity of complex structures, including the key intermediate (S)-reticuline, which is a 1-benzyl-substituted tetrahydroisoquinoline. nih.gov

While no specific enzyme has been reported for the direct installation of an ethenyl group at the C1 position, the existing enzymatic machinery demonstrates the feasibility of functionalizing this position. Future work could involve the discovery of novel enzymes from microbial sources or the engineering of existing enzymes to accept new substrates, potentially enabling a biocatalytic route to this compound or its hydroxylated precursors.

The table below details key enzymes in the established biocatalytic pathways leading to the core isoquinoline structure.

EnzymeAbbreviationFunction in Isoquinoline Alkaloid Biosynthesis
Tyrosine/Dopa DecarboxylaseTYDCCatalyzes the decarboxylation of L-tyrosine and/or L-DOPA to produce tyramine (B21549) and/or dopamine, respectively. numberanalytics.com
Norcoclaurine SynthaseNCSCatalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the core tetrahydroisoquinoline scaffold, (S)-norcoclaurine. numberanalytics.com
Norcoclaurine 6-O-Methyltransferase6OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine.
Coclaurine N-MethyltransferaseCNMTMethylates the secondary amine of the isoquinoline core. numberanalytics.com
Berberine (B55584) Bridge EnzymeBBEConverts the N-methyl group of (S)-reticuline into the methylene (B1212753) bridge of (S)-scoulerine, demonstrating complex modification involving the C1 substituent and the nitrogen atom. nih.gov

Stereoselective Synthesis of this compound Stereoisomers

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. wikipedia.org This is crucial when constructing molecules with defined three-dimensional structures, which is often a requirement for biologically active compounds.

Enantioselective and Diastereoselective Methods

Enantioselective synthesis aims to produce a specific enantiomer, while diastereoselective synthesis targets a specific diastereomer. wikipedia.org For derivatives of this compound, stereocenters can exist at the C1 position or on the ethenyl substituent itself. Modern catalysis has provided powerful tools to achieve high levels of stereocontrol in the synthesis of related heterocyclic systems.

Recent advances include a visible light-induced, cobalt-catalyzed reductive coupling of vinyl azaarenes and alkynes that proceeds with excellent regio- and stereoselectivity. nih.gov This method allows for the synthesis of highly substituted alkenes bearing a heterocyclic motif with E/Z ratios greater than 20:1. nih.gov Another powerful strategy is the inverse-electron-demand aza-Diels–Alder reaction. For example, the reaction between azoalkenes and 3-vinylindoles has been shown to produce functionalized tetrahydropyridazines with high diastereoselectivity (>20:1 dr). rsc.org Furthermore, a catalytic asymmetric version of this reaction was developed, achieving high enantioselectivity (93% ee). rsc.org

In the realm of enantioselective catalysis, nickel-catalyzed cross-coupling reactions have proven effective. A modular protocol for coupling N-indolyl-substituted alkenes with various bromides produces chiral N-alkylindole products with up to 97% enantiomeric excess (ee). nih.gov Such methods, which have been successfully applied to vinyl-substituted N-heterocycles, represent the state-of-the-art in asymmetric synthesis and could foreseeably be adapted for the stereoselective synthesis of chiral this compound derivatives.

The following interactive table summarizes research findings for stereoselective reactions on vinyl-substituted aza-heterocycles, which serve as close analogs for potential syntheses of this compound derivatives.

MethodologySubstrate ClassCatalyst/ReagentSelectivity AchievedYieldReference
Photoredox Cobalt Dual CatalysisVinyl Azaarenes + AlkynesCo(dmgH)₂pyCl / Ir-photocatalyst>20:1 Regioselectivity, >20:1 E/Z StereoselectivityGood to Excellent nih.gov
Inverse-Electron-Demand aza-Diels–Alder3-Vinylindoles + AzoalkenesBase-promoted (Diastereoselective)>20:1 dr72-89% rsc.org
Asymmetric IEDDA3-Vinylindoles + AzoalkenesCu/(S,S)-iPr-box (Enantioselective)>20:1 dr, 93% ee81% rsc.org
Nickel-Catalyzed C-C CouplingN-alkenyl indoles + Aryl bromidesNiI₂ / Chiral Ligand (L*1)up to 97% eeup to 91% nih.gov
Rhodium-Catalyzed C-H Annulation1-Aryl isoquinolines + AlkynesRh(III) complex / Chiral AcidHigh EnantioselectivityNot specified nih.gov

Advanced Reactivity and Mechanistic Investigations of 1 Ethenylisoquinoline

Elucidation of Reaction Pathways and Intermediates

Understanding the pathways and transient species involved in the reactions of 1-ethenylisoquinoline is crucial for controlling product formation and designing novel synthetic applications. Reaction mechanisms are often complex, proceeding through various intermediates that are typically short-lived and difficult to detect directly. openstax.org

This compound and its derivatives serve as key intermediates in the synthesis of more complex molecular architectures. For instance, they are pivotal in constructing the protoberberine skeleton through acid-catalyzed cyclization of acyliminium ions derived from allenamides. capes.gov.br In these transformations, the vinylisoquinoline moiety is formed via intramolecular aromatic electrophilic substitution and then participates in subsequent ring-closing steps.

The synthesis of this compound itself can proceed through various pathways, often involving reactive intermediates. One method involves the chlorination of 1-alkyl-3,4-dihydroisoquinolines with N-chlorosuccinimide (NCS) to yield 1-chloroalkyl derivatives. These precursors can then be aromatized with an alkoxide, which involves a sequence of dehydrochlorination, tautomerization, and nucleophilic substitution to selectively form the this compound product. researchgate.net

In other contexts, substituted 1-ethenylisoquinolines can be generated through the interaction of other isoquinoline (B145761) derivatives with activated alkynes. For example, the reaction between 1-tetrazolyl-2-alkyl-1,2,3,4-tetrahydroisoquinolines and activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds through the formation of ylide intermediates, which can then rearrange to form 1-tetrazolyl-1-R-vinylisoquinolines. semanticscholar.org The identification of such intermediates, often through spectroscopic methods and trapping experiments, is fundamental to rationalizing the observed reaction outcomes. researchgate.net

Table 1: Examples of Reaction Pathways and Intermediates Involving Vinylisoquinolines

Precursor/Reactant Reagents Key Intermediate(s) Product Type Ref
N-(ω-phenylalkyl)allenamides Acid Acyliminium ion, 1-Vinylisoquinoline Protoberberine capes.gov.br

Electrophilic and Nucleophilic Reactivity Profiles of the Ethenyl Moiety

The ethenyl group at the C1 position of the isoquinoline ring is highly susceptible to both electrophilic and nucleophilic attack, a characteristic governed by the electronic influence of the heterocyclic system. The nitrogen atom in the isoquinoline ring exerts an electron-withdrawing effect, polarizing the C=C double bond and making the terminal carbon (β-carbon) electrophilic and susceptible to nucleophilic attack. thieme-connect.dewikipedia.org Conversely, the π-system of the double bond allows it to act as a nucleophile in reactions with strong electrophiles. chemrxiv.org

Nucleophilic Reactivity: The electron-deficient nature of the ethenyl group facilitates conjugate addition (Michael addition) reactions with a wide range of nucleophiles. A notable example is the catalyst-free, anti-Markovnikov hydroamination and hydrothiolation of 1-vinylisoquinoline in an aqueous medium. researchgate.net This reaction proceeds efficiently at room temperature, with amines and thiols adding to the β-carbon of the vinyl group to yield functionalized 1-ethylisoquinoline (B1594896) derivatives. This high reactivity underscores the vinyl group's role as a potent Michael acceptor.

Electrophilic Reactivity: While the ethenyl group is polarized towards nucleophilic attack, it can still react with electrophiles. Standard electrophilic addition reactions applicable to alkenes, such as halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl), are expected to occur. masterorganicchemistry.com The regioselectivity of these additions would be influenced by the stability of the resulting carbocation intermediate, which is affected by the adjacent isoquinoline ring.

Furthermore, radical coupling reactions highlight the versatility of the ethenyl moiety. While not a direct electrophilic/nucleophilic interaction in the polar sense, ruthenium-catalyzed β-selective reductive coupling with aldehydes and ketones has been demonstrated for vinylpyridines and related heterocycles like 3-vinylisoquinoline. rsc.org In these processes, a radical generated from the carbonyl compound adds to the β-position of the vinyl group.

Photochemical Reactivity of this compound

Photoexcitation can unlock unique reaction pathways for this compound that are not accessible under thermal conditions. wikipedia.org These reactions, initiated by the absorption of light, can lead to isomerizations, cycloadditions, and rearrangements. researchgate.netiupac.org

A primary photochemical process for molecules with stilbene-like structures is E/Z photoisomerization around the double bond. wikipedia.orgbeilstein-journals.org For this compound, irradiation with light of an appropriate wavelength can induce a reversible conversion between the E and Z isomers. This process is fundamental in photoswitchable molecular devices. novapublishers.com

Another significant photochemical reaction is photocyclization. Analogous to stilbenes, which undergo oxidative photocyclization to form phenanthrenes, this compound derivatives can be expected to undergo intramolecular cyclization upon irradiation. beilstein-journals.org For example, 1-styrylisoquinoline, a close analogue, can cyclize to form benzo[f]phenanthridine derivatives.

The photophysical properties of this compound derivatives are also of significant interest, particularly when coordinated to metal centers. A theoretical study of an iridium(III) complex containing the ligand 1-[(E)-2-phenyl-1-ethenyl]isoquinoline (peiq) revealed that the complex exhibits strong phosphorescence. researchgate.net The electronic transitions responsible for its light-emitting properties were identified as having mixed metal-to-ligand charge transfer (MLCT) and intra-ligand charge transfer (ILCT) character. researchgate.net Such studies are vital for the development of new materials for applications like organic light-emitting diodes (OLEDs).

In a different application of photochemistry, a novel method for the meta-C−H alkylation of isoquinolines involves a photochemical capes.gov.brresearchgate.net migration. chemrxiv.org This process begins with the formation of an N-alkylisoquinolinium salt, which then undergoes a light-induced rearrangement to move the alkyl group from the nitrogen atom to a carbon on the ring. chemrxiv.org

Oxidative and Reductive Transformations of the Isoquinoline Core and Ethenyl Group

Both the isoquinoline nucleus and the ethenyl substituent of this compound can undergo oxidative and reductive transformations, leading to a variety of saturated or oxygenated products.

Reductive Transformations: Catalytic hydrogenation is a common method for the reduction of both alkenes and aromatic heterocycles. slideshare.netlibretexts.org The ethenyl group of this compound can be selectively reduced to an ethyl group using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under mild conditions. pressbooks.pub

Under more forcing conditions, or with specific catalysts, the isoquinoline ring itself can be reduced. The electrocatalytic hydrogenation of quinolines to yield 1,2,3,4-tetrahydroquinolines using water as the hydrogen source has been demonstrated. nih.gov A similar strategy could be applied to this compound to first reduce the vinyl group and subsequently hydrogenate the heterocyclic ring, yielding 1-ethyl-1,2,3,4-tetrahydroisoquinoline.

Oxidative Transformations: The ethenyl group is susceptible to various oxidative reactions. Oxidative cleavage, for instance, through ozonolysis (O₃) followed by a reductive or oxidative workup, would break the double bond to yield isoquinoline-1-carbaldehyde. masterorganicchemistry.com Epoxidation of the double bond using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would produce 1-(oxiran-2-yl)isoquinoline.

The nitrogen atom of the isoquinoline ring can also be oxidized. Treatment with an oxidizing agent can lead to the formation of this compound N-oxide. The molecule as a whole has been mentioned in the context of redox shuttles for overcharge protection in lithium-ion batteries, where it undergoes oxidation and reduction cycles. google.com

Table 2: Summary of Potential Oxidative and Reductive Transformations

Transformation Reagent(s) Moiety Affected Product Type
Hydrogenation H₂, Pd/C Ethenyl group 1-Ethylisoquinoline
Hydrogenation H₂, PtO₂ (harsher conditions) Ethenyl and Isoquinoline ring 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Heteroatom Reactivity and Functionalization Strategies

Functionalization of this compound can occur at the nitrogen heteroatom, the carbon skeleton of the isoquinoline ring, or the ethenyl group. These strategies are essential for modifying the molecule's properties and synthesizing new derivatives. mdpi.com

Reactivity at the Nitrogen Atom: The lone pair of electrons on the isoquinoline nitrogen makes it a nucleophilic and basic center. It readily reacts with alkyl halides to form quaternary N-alkylisoquinolinium salts. This reactivity is exploited in advanced functionalization methods. For example, a "docking and transportation" strategy has been developed for the C-H alkylation of isoquinolines. chemrxiv.org In this method, an alkyl group is first "docked" onto the nitrogen atom. Subsequently, a phosphite-mediated or photochemical rearrangement transports the alkyl group to a carbon position (ortho or meta) on the ring, demonstrating a powerful use of the nitrogen's inherent reactivity for C-H functionalization. chemrxiv.org

Functionalization of the Ethenyl Group: As discussed in section 3.2, the ethenyl group is an excellent platform for introducing heteroatoms via addition reactions. The catalyst-free hydroamination and hydrothiolation in water provides a direct route to β-aminoethyl and β-thioethyl isoquinoline derivatives, respectively. researchgate.net This highlights an efficient way to install nitrogen and sulfur functionalities onto the side chain.

Functionalization of the Isoquinoline Core: Direct C-H functionalization of the isoquinoline ring, while challenging, offers an atom-economical way to introduce new substituents. Rhodium-catalyzed C-H bond activation has been successfully used for the alkylation and arylation of various nitrogen heterocycles, including quinolines. nih.govnih.gov Such methods could be adapted for the regioselective functionalization of the this compound scaffold, targeting specific C-H bonds on the carbocyclic ring.

Computational and Theoretical Chemistry Applied to 1 Ethenylisoquinoline

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and the nature of its chemical bonds. imperial.ac.uk These first-principles calculations are essential for understanding the intrinsic properties of 1-ethenylisoquinoline.

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density, which is a simpler quantity to calculate than the complex many-electron wavefunction. wikipedia.orgaimspress.com DFT is widely used to predict molecular geometries, reaction energies, and other properties with a favorable balance of accuracy and computational cost. aimspress.com

In the study of molecules like this compound, DFT is applied to optimize the molecular geometry, finding the most stable arrangement of atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. DFT has been successfully used to investigate related systems, such as iridium(III) complexes containing the 1-[(E)-2-phenyl-1-ethenyl]isoquinoline (peiq) ligand. researchgate.net In such studies, DFT calculations were used to determine the geometries of both the ground state and the lowest-lying triplet excited state. researchgate.net

Below is a table summarizing typical parameters used in DFT calculations for systems containing isoquinoline (B145761) derivatives.

ParameterExample SpecificationPurpose
Functional B3LYP, PBE0, ωB97XDApproximates the exchange-correlation energy, a key component of the total energy in DFT. aimspress.comolemiss.edu
Basis Set 6-31G(d,p), TZ2PA set of mathematical functions used to represent the atomic orbitals in the molecule. researchgate.net
Solvent Model PCM (Polarizable Continuum Model)Accounts for the effects of a solvent on the molecule's electronic structure and properties. researchgate.net

These calculations provide fundamental data, such as optimized bond lengths and angles, which are crucial for understanding the molecule's structure. researchgate.net

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule, rather than being confined to individual atoms or bonds. libretexts.orgck12.org This approach is fundamental to understanding electronic transitions, reactivity, and bonding. The most important of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy and composition of the HOMO and LUMO determine a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's color, photophysical properties, and chemical stability. scielo.org.mx

For ligands related to this compound, such as in iridium complexes, DFT calculations have shown that the HOMO is typically composed of a mixture of metal d-orbitals and the π-orbitals of the ligand. researchgate.net The LUMO, in contrast, is predominantly localized on the π-system of the ethenylisoquinoline ligand itself. researchgate.net This distribution is key to understanding the metal-to-ligand charge transfer (MLCT) transitions observed in such complexes. researchgate.net An analysis of the charge distribution reveals how electron density is spread across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

OrbitalGeneral Characteristics for an Alkenyl-Isoquinoline Ligand
HOMO Often a hybrid orbital with contributions from the isoquinoline π-system. In metal complexes, it involves significant metal d-orbital character. researchgate.net
LUMO Primarily localized on the π* antibonding orbitals of the conjugated system of the ethenyl and isoquinoline parts. researchgate.netck12.org
HOMO-LUMO Gap Influences the energy required for electronic excitation; smaller gaps are associated with absorption of longer wavelength light. scielo.org.mx

Density Functional Theory (DFT) Applications to this compound

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. researchgate.netucsf.edu

For this compound, MD simulations can be used for conformational analysis, which is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. ic.ac.ukscribd.com The key rotational degree of freedom in this compound is the single bond connecting the ethenyl group to the isoquinoline ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions, which are the non-covalent forces between molecules. gatech.edu These forces, which include van der Waals forces (like dipole-dipole and London dispersion forces) and hydrogen bonds, govern the physical properties of substances in the liquid and solid states. libretexts.orglibretexts.org For this compound, MD can simulate how multiple molecules interact with each other, predicting tendencies for π-π stacking between the aromatic isoquinoline rings and identifying any potential hydrogen bonding sites, for instance involving the nitrogen atom. mdpi.com

Simulation AspectApplication to this compoundInsights Gained
Conformational Analysis Simulating the rotation around the C-C single bond between the vinyl group and the isoquinoline ring. scribd.comDetermination of preferred dihedral angles, energy barriers to rotation, and relative populations of different conformers. khanacademy.org
Intermolecular Interactions Simulating a system of multiple this compound molecules in a defined volume (a "simulation box"). researchgate.netUnderstanding of bulk properties, prediction of molecular aggregation, and characterization of π-π stacking arrangements. savemyexams.com

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. openstax.org Theoretical studies can map out the potential energy surface of a reaction, identifying reactants, products, and any reaction intermediates. allen.in Crucially, these studies can locate and characterize the transition state—the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com

For this compound, theoretical studies can explore various potential reactions. The ethenyl (vinyl) group is susceptible to electrophilic addition reactions, while the isoquinoline ring can undergo electrophilic or nucleophilic aromatic substitution. Computational methods can model these reaction pathways:

Electrophilic Addition: The mechanism of adding reagents like HBr or Br₂ across the double bond can be studied. Calculations would determine whether the reaction proceeds through a carbocation intermediate and would identify the transition states for each step.

Aromatic Substitution: The reactivity of the aromatic rings towards electrophiles can be assessed by calculating the transition state energies for substitution at different positions on the isoquinoline nucleus.

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction under different conditions. wolfram.com This information is vital for understanding chemical reactivity and designing synthetic routes.

Prediction of Spectroscopic Signatures from First Principles

A significant application of computational chemistry is the prediction of molecular spectra from first principles, meaning directly from quantum mechanical theory without prior experimental data. olemiss.edu These theoretical predictions are invaluable for interpreting experimental spectra and for identifying molecules, especially those that are transient or difficult to study in a lab. olemiss.edunih.gov

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Visible) of molecules. researchgate.net It works by simulating how the electron density of a molecule responds to time-varying electromagnetic fields, allowing for the calculation of excited state energies and, consequently, the wavelengths of light the molecule will absorb.

For systems involving this compound derivatives, such as the iridium complex (peiq)₃Ir, TD-DFT calculations have been used to predict absorption and phosphorescence wavelengths. researchgate.net The calculations can identify the specific electronic transitions responsible for each spectral band, for example, attributing them to metal-to-ligand charge transfer (MLCT) or intra-ligand (ILCT) transitions. researchgate.net

The table below illustrates the type of data that can be generated through such theoretical spectroscopic predictions, based on findings for a related complex. researchgate.net

PropertyCalculated Value (for a peiq-containing Ir complex) researchgate.netCorresponding Transition
Lowest-Lying Absorption 487 nmMetal-to-Ligand/Intra-Ligand Charge Transfer (MLCT/ILCT)
Phosphorescence Emission 634 nm³MLCT/³ILCT

Such close agreement between calculated and experimental data validates the computational model and provides a deeper understanding of the molecule's electronic properties. researchgate.net

State of the Art Spectroscopic Characterization of 1 Ethenylisoquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For 1-ethenylisoquinoline, ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. msu.edu The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. orgchemboulder.com

Based on the structure of this compound and typical chemical shift values for quinoline (B57606) and vinyl groups, a predicted NMR data table can be constructed. msu.edursc.orgorganicchemistrydata.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom Name Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 7.40-7.60 (d) 120.0-122.0
H-4 8.10-8.30 (d) 136.0-138.0
H-5 7.70-7.90 (d) 127.0-129.0
H-6 7.50-7.70 (t) 126.0-128.0
H-7 7.60-7.80 (t) 130.0-132.0
H-8 8.00-8.20 (d) 127.5-129.5
H-1' (vinyl) 6.80-7.20 (dd) 135.0-137.0
H-2'a (vinyl, trans) 6.20-6.40 (d) 118.0-120.0
H-2'b (vinyl, cis) 5.60-5.80 (d) 118.0-120.0
C-1 - 155.0-157.0
C-4a - 128.0-130.0

Note: This table represents predicted chemical shift ranges. Actual experimental values may vary. d=doublet, t=triplet, dd=doublet of doublets.

Multi-dimensional NMR Techniques (e.g., 2D-NOESY, HMBC)

To confirm the connectivity and spatial relationships within the this compound molecule, multi-dimensional NMR techniques are employed. researchgate.netrsc.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. libretexts.org A NOESY spectrum would be instrumental in confirming the stereochemistry. For example, it would show a correlation between the vinyl proton H-1' and the H-8 proton of the isoquinoline (B145761) ring, indicating their spatial proximity. researchgate.netlibretexts.org

Solid-State NMR Applications

While NMR is most commonly performed on solutions, solid-state NMR (ssNMR) provides invaluable structural information for samples that are insoluble, amorphous, or crystalline powders. np-mrd.orgwisc.edu Molecules in the solid state are held rigidly, which prevents the averaging of anisotropic (orientation-dependent) interactions that occurs in solution. np-mrd.org

For this compound, ssNMR could be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. nih.gov

Study Conformation: ssNMR can freeze out conformational dynamics, allowing for the characterization of the specific conformation adopted by the molecule in the solid state.

Analyze Chemical Shift Anisotropy (CSA): The CSA provides detailed information about the electronic environment around a nucleus. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to average these anisotropic interactions, producing narrower lines and higher resolution spectra, similar to those obtained in solution. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to several decimal places). wisc.edubioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula. spectralworks.com For this compound (C₁₁H₉N), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimental value to confirm its composition.

Calculated Exact Mass for this compound

Formula Monoisotopic Mass (Da)

An HRMS instrument would be able to distinguish this mass from other ions with the same nominal mass but different elemental formulas, providing strong evidence for the compound's identity. nih.govbioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. hilarispublisher.comacdlabs.com In a typical experiment, the molecular ion of this compound ([M]⁺˙, m/z = 155) would be selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions would be analyzed in a second mass analyzer. hilarispublisher.comuab.edu

The fragmentation pattern provides a structural fingerprint of the molecule. chemguide.co.uklibretexts.org For this compound, a plausible fragmentation pathway would involve the loss of small, stable neutral molecules.

Plausible Fragmentation Pathway for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment
155 H˙ (Hydrogen radical) 154 [C₁₁H₈N]⁺
155 C₂H₂ (Acetylene) 129 [C₉H₇N]⁺ (Isoquinoline ion)

This analysis helps to confirm the presence of the isoquinoline core (loss of acetylene (B1199291) from the vinyl group to give m/z 129) and the subsequent fragmentation characteristic of the nitrogen-containing ring system. uab.edumdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. rsc.org These methods are complementary and excellent for identifying functional groups. bioanalysis-zone.comfsu.edu

Infrared (IR) Spectroscopy: IR absorption occurs when a vibration leads to a change in the molecule's dipole moment. rsc.org

Raman Spectroscopy: Raman scattering occurs when a vibration causes a change in the molecule's polarizability. mst.or.jp

For this compound, key functional groups would produce characteristic vibrational bands.

Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000-3100 Medium-Weak Strong
Vinyl C-H Stretch 3020-3080 Medium Medium
C=C (vinyl) Stretch 1620-1650 Medium-Weak Strong
C=C/C=N (aromatic) Stretch 1500-1600 Strong Strong

These frequencies help confirm the presence of the aromatic isoquinoline system and the vinyl substituent. wisc.edulibretexts.orglibretexts.org Conformational analysis, which studies the different spatial arrangements of a molecule, can also be aided by vibrational spectroscopy. researchgate.net Different conformers, arising from rotation around the single bond connecting the vinyl group to the isoquinoline ring, may exhibit slight shifts in their vibrational frequencies, which could be resolved in high-resolution spectra or at low temperatures.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals (electronic transitions). rsc.orguzh.ch Compounds with conjugated π-systems, like this compound, absorb strongly in the UV or visible region. kuleuven.be The conjugation between the isoquinoline ring and the ethenyl group creates an extended π-electron system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This results in absorption at longer wavelengths (a bathochromic shift) compared to non-conjugated systems. rsc.org The primary electronic transition is expected to be a π → π* transition. uzh.ch

Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. lcms.cz Molecules with rigid, conjugated structures are often fluorescent. It is plausible that this compound would exhibit fluorescence, and its emission spectrum would be characteristic of its electronic structure. The excitation spectrum, which is a plot of fluorescence intensity versus excitation wavelength, often mirrors the absorption spectrum. mdpi.com

Photophysical Properties and Excited State Dynamics

This compound, as a π-conjugated system, exhibits notable photophysical properties, including fluorescence in both solution and solid states. researchgate.net The electronic transitions of π-π* and n-π* are key to its behavior, with absorption bands appearing at specific wavelengths. For instance, in the solid-state, similar aza-stilbene derivatives show absorption between 249-286 nm and 410-461 nm. researchgate.net The fluorescence of such compounds can be influenced by the presence of different substituent groups, leading to a range of emission colors. researchgate.net

The excited state dynamics of molecules like this compound are complex and involve several competing pathways for the excited molecule to return to the ground state. Following photoexcitation to a singlet excited state (S1), the molecule can relax via fluorescence, a radiative process, or through non-radiative pathways. edinst.com One such non-radiative pathway is intersystem crossing (ISC) to a triplet excited state (T1), from which phosphorescence can occur. edinst.com The efficiency of these processes is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. researchgate.net

The lifetime of the excited state (τ) is another crucial parameter, representing the average time the molecule spends in the excited state before returning to the ground state. stackexchange.com For many organic fluorophores, these lifetimes are typically in the nanosecond range. researchgate.netthermofisher.com For example, a related compound, 1,4-bis(9-ethynylanthracenyl)benzene, has a high fluorescence quantum yield of 0.97 and a lifetime of 1.8 ns in dilute hexane (B92381) solutions. sandiego.edu The excited-state dynamics can be significantly influenced by the molecular environment and structural conformations. sandiego.edu For instance, the rotation of aryl groups can affect the absorption and emission wavelengths. sandiego.edu

Computational methods, such as time-dependent density functional theory (TD-DFT), are instrumental in understanding the photophysical properties and excited-state dynamics. nih.govnih.gov These methods can predict one-photon absorption energies, singlet-triplet energy gaps, and intersystem crossing rates, providing insights into the dominant relaxation pathways. nih.gov

Detailed research findings on the photophysical properties of similar compounds are often presented in tabular format, as shown below for a series of push-pull azastilbene derivatives.

CompoundR GroupEmission Wavelength (λem) in nm
1-OH474
2-OCH3469
3-OCH2CH3537
4-N(CH3)2568
5-N(CH2CH3)2540 and 630
Data sourced from a study on push-pull azastilbene derivatives. researchgate.net

The study of excited-state dynamics is a vibrant area of research, with techniques like ultrafast time-resolved absorption spectroscopy allowing for the observation of vibronic coherences, which reflect the coupling of vibrational and electronic degrees of freedom. nih.gov This information can be used to strategically modify molecules to control their excited-state lifetimes. nih.gov

Emerging Spectroscopic Techniques for Detailed Analysis

For N-heterocyclic aromatic compounds, the core-loss EELS spectra, particularly at the nitrogen K-edge, can reveal details about the local chemical environment and bonding of the nitrogen atom. The fine structure of the N K-edge can be used to distinguish between different types of nitrogen bonding (e.g., pyridinic vs. pyrrolic) within a molecule. This is crucial for understanding the electronic properties of isoquinoline and its derivatives.

The vinyl group in this compound introduces additional electronic states and potential for polymerization. EELS can be employed to study the π-plasmon excitations associated with the conjugated system and how they are affected by the vinyl substitution. Furthermore, spatially resolved EELS in a scanning transmission electron microscope (STEM) could potentially map the electronic properties across a thin film or nanostructure of polymerized this compound, providing insights into its electronic homogeneity.

Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy is an advanced technique that combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. This method allows for the acquisition of IR spectra from nanoscale domains, making it highly relevant for the detailed analysis of thin films and nanostructures of this compound.

AFM-IR operates by illuminating a sample with a tunable pulsed IR laser. When the laser wavelength matches an absorption band of the sample, the absorbed energy causes rapid thermal expansion, which is detected by the AFM tip. By scanning the laser wavelength, a local IR absorption spectrum can be generated.

For this compound, AFM-IR can provide valuable information on:

Chemical Imaging: Mapping the distribution of this compound within a blend or on a surface with nanoscale resolution.

Conformational Analysis: The vibrational modes of the ethenyl group and the isoquinoline ring are sensitive to their local conformation. AFM-IR could potentially distinguish between different conformers at the nanoscale.

Polymerization Studies: The technique can be used to monitor the polymerization of this compound in situ, by observing the disappearance of the vinyl C=C stretching vibration and the appearance of new bands corresponding to the polymer backbone.

Intermolecular Interactions: Changes in the vibrational spectra due to intermolecular interactions, such as hydrogen bonding or π-π stacking in thin films, can be probed with high spatial resolution.

The ability of AFM-IR to provide chemical information at the nanoscale makes it a powerful tool for understanding the structure-property relationships in materials derived from this compound.

Electron Energy-Loss Spectroscopy (EELS) and its Relevance

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic data analysis of this compound and related compounds, chemometric approaches are invaluable for handling the large and complex datasets generated by modern spectroscopic techniques.

When analyzing spectroscopic data, such as a series of fluorescence or absorption spectra under different conditions (e.g., varying solvent, temperature, or concentration), chemometric methods can help to:

Resolve Overlapping Signals: Techniques like multivariate curve resolution-alternating least squares (MCR-ALS) can be used to deconvolve overlapping spectral features, allowing for the identification and quantification of individual chemical species in a mixture. This would be particularly useful for studying reaction kinetics or equilibria involving this compound.

Pattern Recognition and Classification: Principal component analysis (PCA) and other pattern recognition techniques can be used to classify samples based on their spectroscopic signatures. For example, PCA could be used to differentiate between different batches of a this compound-containing product or to identify counterfeit materials.

Quantitative Analysis: Partial least squares (PLS) regression is a powerful method for building calibration models that can predict the concentration of an analyte from its spectrum, even in the presence of interfering species. This is essential for quantitative applications in various fields.

Data Exploration and Visualization: Chemometric tools provide effective ways to visualize high-dimensional spectroscopic data, helping researchers to identify trends, outliers, and relationships that might not be apparent from a simple inspection of the raw data.

The application of chemometrics to the spectroscopic data of this compound can lead to a more profound understanding of its properties and behavior, facilitating its use in various applications.

Applications of 1 Ethenylisoquinoline in Advanced Synthetic Chemistry

1-Ethenylisoquinoline as a Versatile Synthon in Complex Organic Synthesis

The unique electronic properties of this compound, arising from the conjugation of the vinyl group with the aromatic isoquinoline (B145761) system, render it an important synthon for a variety of chemical transformations. Its synthesis has been achieved through several methods, including from 1-methylisoquinoline (B155361) via a Mannich reaction followed by elimination, providing a foundation for its use in further synthetic applications. researchgate.netacs.orgrsc.orgacs.org The vinyl group acts as a reactive handle for constructing intricate molecular frameworks.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the assembly of complex carbon skeletons from simpler precursors. vanderbilt.eduwikipedia.orgalevelchemistry.co.uk this compound serves as an excellent substrate for such reactions, primarily due to the electron-withdrawing nature of the isoquinoline ring which activates the vinyl group for nucleophilic attack.

One of the key reactions involving this compound is the Michael-type addition. researchgate.net In this reaction, nucleophiles add to the β-carbon of the vinyl group, a process facilitated by the conjugated system. This reactivity has been harnessed to create a variety of substituted isoquinoline derivatives. Another significant application is its role as a key intermediate in the synthesis of the protoberberine skeleton, a core structure in a class of isoquinoline alkaloids. capes.gov.br This synthesis is achieved through an acid-catalyzed cyclization of acyliminium ions derived from allenamides, which furnishes the 1-vinylisoquinoline moiety that is then further elaborated. capes.gov.br

Furthermore, 1-vinylisoquinolines are employed in asymmetric hydrophosphinylation reactions. acs.org This method allows for the synthesis of P-chiral 2-azaaryl-ethylphosphine oxides with high yields, demonstrating the substrate's utility in preparing valuable chiral ligands for asymmetric catalysis. acs.org

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with this compound

Reaction TypeReagents/ConditionsProduct TypeSignificanceReference
Michael AdditionNucleophilesβ-Substituted isoquinoline derivativesVersatile C-C bond formation researchgate.net
Protoberberine SynthesisAcid-catalyzed cyclizationProtoberberine alkaloidsSynthesis of natural product scaffolds capes.gov.br
Asymmetric HydrophosphinylationSecondary phosphine (B1218219) oxidesP-chiral phosphine oxidesAccess to valuable chiral ligands acs.org

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools for building polycyclic systems. researchgate.netmdpi.com this compound and its derivatives are effective substrates in such transformations for creating fused heterocyclic systems.

For instance, readily available 1-R-1-ethynyl-2-vinylisoquinolines can be converted into previously unknown furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivatives. researchgate.netmdpi.com This transformation proceeds efficiently in hexafluoroisopropanol without the need for elevated temperatures, showcasing a simple procedure for constructing complex, spiro-linked heterocyclic compounds. researchgate.netmdpi.com Transition metal-catalyzed C-H activation and annulation represent a modern and atom-economical strategy for synthesizing N-heterocycles. openresearchlibrary.orgnih.govbeilstein-journals.org Ruthenium(II)-catalyzed redox-neutral annulation of alkynes with oximes, for example, provides an efficient route to isoquinolines. openresearchlibrary.org While not starting from this compound itself, these methods highlight the importance of the isoquinoline core in building diverse heterocyclic structures.

Carbon-Carbon Bond Formation with Ethenylisoquinoline Substrates

Role in Materials Science and Polymer Chemistry

Materials science involves the design and discovery of new materials, particularly solids. idu.ac.idwikipedia.orgktu.lt The field intersects with polymer chemistry, which focuses on the synthesis and properties of macromolecules. This compound has found applications in this domain as a monomer for creating specialized polymers and functional materials.

A precursor in polymer chemistry is a monomer or a system of monomers that can undergo polymerization to form a polymer. wikipedia.org this compound, due to its vinyl group, can participate in polymerization reactions. chandra-asri.com It can be used in processes like free radical solution polymerization to create polymers with isoquinoline moieties in their side chains. google.combeilstein-journals.org The presence of the bulky, aromatic isoquinoline group can impart unique thermal and mechanical properties to the resulting polymer. Research has explored the polymerization of various vinyl-substituted quinolines and isoquinolines. googleapis.comgoogleapis.com

The incorporation of specific chemical moieties into materials can bestow them with desired functions. The isoquinoline unit of this compound can be leveraged for creating functional materials. For example, this compound has been listed as a component in the development of redox shuttles for the overcharge protection of lithium batteries. google.com In this context, the isoquinoline derivative acts as a stable molecule that can be reversibly oxidized and reduced, protecting the battery from damage at high voltages. This demonstrates its potential utility in energy storage materials.

Precursors for Polymerization Reactions

Development of Optoelectronic Materials Utilizing Ethenylisoquinoline Scaffolds

Optoelectronic materials are capable of converting electrical signals into optical signals and vice versa, forming the basis of devices like LEDs, solar cells, and photodetectors. syronoptics.commdpi.comossila.com Organic compounds, particularly those with extended π-conjugated systems, are of great interest in this field. rsc.orgresearchgate.net

Derivatives of this compound have been investigated as ligands in metal complexes for optoelectronic applications. A theoretical study on a series of neutral iridium(III) complexes explored the use of 1-[(E)-2-phenyl-1-ethenyl]isoquinoline as a cyclometalated ligand. researchgate.net The study calculated the electronic structure and spectroscopic properties of these complexes, finding that the emission wavelength can be tuned by modifying the π-conjugation of the ligand. researchgate.netresearchgate.net The complex containing the 1-[(E)-2-phenyl-1-ethenyl]isoquinoline ligand was predicted to have phosphorescence in the red region of the visible spectrum (634 nm), indicating its potential as an emitter in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the photophysical properties by modifying the ligand structure makes these ethenylisoquinoline scaffolds promising candidates for the development of new phosphorescent materials for lighting and display technologies. researchgate.net

Table 2: Predicted Spectroscopic Properties of an Iridium(III) Complex with a this compound Derivative

Complex ComponentPredicted Absorption (in CH2Cl2)Predicted Phosphorescence (in CH2Cl2)Predicted ColorPotential ApplicationReference
1-[(E)-2-phenyl-1-ethenyl]isoquinoline ligand487 nm634 nmRedOLED Emitter researchgate.net

Mechanistic Insights into 1 Ethenylisoquinoline Biological Interactions in Vitro Studies

Molecular Target Identification and Validation Using Biochemical Assays

Biochemical assays are fundamental in identifying and validating the molecular targets of a compound. nih.gov For isoquinoline (B145761) derivatives, these assays have revealed interactions with various enzymes and proteins.

A prominent biological activity of isoquinoline alkaloids is the modulation of enzyme activity, primarily through inhibition. Studies have shown that these compounds can target a wide range of enzymes with varying potencies and mechanisms.

Several isoquinoline alkaloids have demonstrated significant inhibitory effects on key enzymes involved in neurotransmission and cellular regulation. For instance, berberine (B55584), sanguinarine (B192314), and chelidonine (B1668607), all containing the isoquinoline scaffold, have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO). mdpi.com The inhibition of AChE is crucial in the management of neurological disorders, while MAO inhibition is a key mechanism for antidepressant drugs. mdpi.com The nature of this inhibition is often reversible and can be competitive or of a mixed type. mdpi.com For example, chelidonine acts as a reversible competitive inhibitor of AChE, whereas berberine and sanguinarine are mixed competitive-noncompetitive inhibitors. mdpi.com

Furthermore, isoquinoline derivatives have been investigated for their ability to inhibit other enzymes such as tyrosinase, which is involved in melanin (B1238610) biosynthesis, and mitochondrial complex I, a key component of the electron transport chain. walshmedicalmedia.comresearchgate.net A study on various isoquinoline derivatives revealed concentration-dependent inhibition of complex I, with some compounds being more potent than the known inhibitor MPP+. researchgate.net The inhibitory potency of these derivatives appears to be influenced by their lipophilicity. researchgate.net

In the context of cancer, isoquinoline alkaloids have been identified as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and repair. mdpi.com Berberrubine, for example, inhibits DNA topoisomerase II, leading to DNA cleavage. mdpi.com Some synthetic derivatives have also shown inhibitory effects on telomerase, an enzyme associated with cancer cell immortality. mdpi.com

Quaternary isoquinoline alkaloids like palmatine (B190311), berberine, and jatrorrhizine (B191652) have been found to be noncompetitive inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. mdpi.com

It is important to note that not all isoquinoline derivatives exhibit inhibitory activity against all enzymes. For instance, some isoquinoline derivatives were found to not inhibit influenza virus neuraminidase activity directly but rather interfered with the colorimetric assay used to measure enzyme activity. nih.gov

Below is a table summarizing the enzyme inhibitory activities of some representative isoquinoline alkaloids and derivatives.

Compound/DerivativeTarget EnzymeIC50 Value (µM)Ki Value (µM)Type of Inhibition
Berberine Acetylcholinesterase--Mixed competitive-noncompetitive
Monoamine Oxidase--Irreversible
Soluble Epoxide Hydrolase33.4 ± 0.846.8Noncompetitive
Sanguinarine Acetylcholinesterase--Mixed competitive-noncompetitive
Monoamine Oxidase--Irreversible
Chelidonine Acetylcholinesterase--Reversible competitive
Palmatine Soluble Epoxide Hydrolase29.6 ± 0.526.9Noncompetitive
Jatrorrhizine Soluble Epoxide Hydrolase27.3 ± 0.444.5Noncompetitive
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea Tyrosinase-119.22Competitive
N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline Mitochondrial Complex I0.36--
6-methoxy-1,2,3,4-tetrahydroisoquinoline Mitochondrial Complex I0.38--

Data compiled from multiple sources. mdpi.comwalshmedicalmedia.comresearchgate.netmdpi.com Note: A dash (-) indicates that the specific value was not provided in the cited sources.

While enzyme inhibition is a widely reported mechanism for isoquinoline alkaloids, enzyme activation by these compounds is less commonly observed. The focus of research has predominantly been on their inhibitory potential. nih.gov

The biological effects of isoquinoline derivatives are often initiated by their binding to specific protein targets. Determining the binding affinity, typically expressed as the dissociation constant (Kd), is crucial for understanding the strength and specificity of these interactions. nih.gov Techniques such as isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are powerful tools for characterizing the thermodynamics of these binding events. nih.gov

Research has shown that isoquinoline alkaloids can bind to various proteins. For example, some isoquinoline derivatives have been designed to bind to the BIR2 domain of Inhibitor of Apoptosis Proteins (IAPs), demonstrating their potential as anticancer agents. nih.gov Fasudil (B1672074), an isoquinoline derivative, is known to bind to the ATP pocket of kinases. researchoutreach.org

Furthermore, isoquinoline alkaloids like berberine and palmatine have been shown to interact with and bind to nucleic acids, particularly DNA. mdpi.com This binding can occur through intercalation between base pairs, which can disrupt DNA replication and transcription, contributing to their cytotoxic effects. mdpi.commdpi.com Spectroscopic and thermodynamic studies have confirmed that sanguinarine and berberine can bind to both DNA and RNA helices. mdpi.com

Enzyme Inhibition and Activation Studies

Cellular Pathway Modulation Investigated Through In Vitro Models

In vitro cell models are instrumental in dissecting how compounds like isoquinoline derivatives modulate cellular signaling pathways to elicit biological responses.

Cell-based assays have demonstrated that isoquinoline alkaloids can induce a variety of cellular responses, most notably cytotoxicity, apoptosis (programmed cell death), and inhibition of cell proliferation, particularly in cancer cell lines. mdpi.comnih.gov

For instance, numerous studies have utilized cell viability assays, such as the MTT assay, to show that isoquinoline alkaloids from plants like Coptis chinensis can inhibit the growth of various cancer cells, including gastric, melanoma, and squamous cell carcinoma lines. mdpi.comnih.gov The cytotoxic effects are often dose-dependent, with specific IC50 values determined for different alkaloids and cell lines. mdpi.com

Apoptosis induction by isoquinoline derivatives has been confirmed through various assays, including Hoechst staining and flow cytometry. nih.gov These studies reveal characteristic apoptotic features like chromatin condensation and the externalization of phosphatidylserine. Furthermore, the molecular mechanism of apoptosis induction often involves the activation of caspases, key executioner enzymes in the apoptotic cascade. nih.gov For example, certain isoquinoline derivatives have been shown to upregulate cleaved caspase-3 and cleaved PARP, confirming their pro-apoptotic activity through the IAP-caspase pathway. nih.gov

The Comet assay, which detects DNA damage at the single-cell level, has been used to demonstrate that berberine induces DNA damage in HeLa cells in a concentration-dependent manner, correlating with decreased cell survival. walshmedicalmedia.com

Signal transduction pathways are the networks through which cells convert external signals into specific responses. albert.iowikipedia.org Isoquinoline derivatives have been found to modulate several critical signaling pathways.

One of the key pathways affected is the Inhibitor of Apoptosis (IAP)–caspase pathway . Some isoquinoline derivatives act as IAP inhibitors, reducing the levels of proteins like XIAP and cIAP-1. nih.gov This inhibition releases the brakes on caspases, leading to apoptosis. nih.gov

The PI3K/AKT/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is another target. Tetrahydropalmatine, an isoquinoline alkaloid, has been shown to modulate this pathway, which is often dysregulated in cancer. mdpi.com

Furthermore, the Rho-kinase (ROCK) signaling pathway , involved in cell shape, motility, and contraction, is inhibited by fasudil and its analogs. researchgate.netgoogleapis.com A fasudil analog, (S)-Hexahydro-1-(4-ethenylisoquinoline-5-sulfonyl)-2-methyl-1H-1,4-diazepine, directly implicates the ethenylisoquinoline moiety in the inhibition of this pathway. googleapis.comgoogleapis.com

In the context of neuroprotection, isoquinoline alkaloids have been shown to regulate autophagy, a cellular process for degrading and recycling cellular components, often through modulation of pathways like PI3K/AKT/mTOR. mdpi.com

The anticancer effects of some isoquinoline alkaloids are also linked to their ability to interfere with topoisomerase-mediated DNA cleavage , leading to cell cycle arrest and apoptosis. mdpi.com

Assays for Cell-Based Biological Responses

Characterization of Biological Interaction Mechanisms

The biological activities of isoquinoline alkaloids stem from a variety of interaction mechanisms at the molecular level. A primary mechanism is the direct binding to and inhibition of enzymes , as detailed in section 7.1.1. This competitive or noncompetitive binding to the active or allosteric sites of enzymes alters their catalytic activity and disrupts cellular processes. mdpi.commdpi.com

Another significant mechanism is the interaction with nucleic acids . Many isoquinoline alkaloids can intercalate into the DNA double helix, causing structural distortions that interfere with the binding of proteins involved in DNA replication and transcription. mdpi.commdpi.comnih.gov This interaction is a key contributor to their observed cytotoxic and anticancer properties.

Protein binding is also a crucial aspect of their mechanism of action. As seen with IAP inhibitors and kinase inhibitors, specific isoquinoline derivatives can bind to pockets in target proteins, modulating their function and downstream signaling. nih.govresearchoutreach.org

Furthermore, some isoquinoline alkaloids can exert their effects by chelating metal ions . For example, several isoquinoline alkaloids have been shown to chelate and reduce ferric (Fe³⁺) and cupric (Cu²⁺) ions, which could have implications for oxidative stress pathways. mdpi.com

Allosteric Modulation Studies

Currently, there is a notable absence of publicly available scientific literature detailing in vitro studies on the allosteric modulation properties of 1-ethenylisoquinoline. Extensive searches of research databases have not yielded specific investigations into whether this compound acts as a positive or negative allosteric modulator at any given biological target.

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand or substrate. This mechanism allows for a more nuanced regulation of biological activity compared to direct agonists or antagonists.

Future research could explore the potential for this compound to allosterically modulate various receptors or enzymes. Such studies would typically involve in vitro assays measuring the functional response of a target protein in the presence of its primary ligand and varying concentrations of this compound. Techniques like radioligand binding assays or functional assays measuring downstream signaling pathways would be crucial in determining any allosteric effects.

Covalent vs. Non-Covalent Binding Mechanisms

Detailed in vitro studies to elucidate the specific binding mechanism of this compound to biological targets are not currently available in the public domain. Therefore, a definitive classification of its interactions as either covalent or non-covalent cannot be made at this time.

The nature of the binding between a compound and its biological target is a critical determinant of its pharmacological profile.

Non-covalent interactions are typically reversible and involve forces such as hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. Most drugs on the market are non-covalent binders, allowing for a transient interaction with their target.

Covalent interactions , in contrast, involve the formation of a stable, chemical bond between the compound and the target protein. This type of binding is often irreversible. The vinyl group (ethenyl group) on this compound contains a reactive double bond, which theoretically could participate in covalent bond formation with nucleophilic residues (such as cysteine or lysine) on a target protein through Michael addition. However, without experimental evidence from in vitro studies, this remains a hypothetical possibility.

To determine the binding mechanism of this compound, a series of in vitro experiments would be necessary. These could include:

Washout experiments: In these assays, the reversibility of binding is assessed. If the compound's effect diminishes after it is removed from the experimental system, this suggests non-covalent binding.

Mass spectrometry: This technique can be used to analyze the target protein after incubation with the compound. An increase in the protein's mass corresponding to the mass of the compound would provide strong evidence of covalent binding.

Kinetic studies: Analyzing the time-dependency of target inhibition can also offer clues. Irreversible covalent inhibitors often exhibit time-dependent inhibition.

Without such dedicated research, any discussion on the covalent versus non-covalent binding of this compound remains speculative.

Advanced Derivatization Strategies for 1 Ethenylisoquinoline Research

Derivatization for Enhanced Spectroscopic Detection and Characterization

The inherent structure of 1-ethenylisoquinoline possesses a UV chromophore due to its aromatic system, but its detection sensitivity can be significantly improved for trace-level analysis through targeted derivatization. Modifications can be introduced to enhance its response in both mass spectrometry and optical detection methods.

In mass spectrometry (MS), particularly with electrospray ionization (ESI), the ionization efficiency of an analyte is paramount for achieving high sensitivity. ddtjournal.com While the basic nitrogen of the isoquinoline (B145761) ring allows for protonation and detection in positive-ion mode, derivatization can provide a more robust and sensitive response. spectroscopyonline.com A key strategy is the introduction of a permanent positive charge, which eliminates the dependence on solution pH for ionization. spectroscopyonline.com

One such approach is quaternization . The tertiary amine nitrogen in the isoquinoline ring can be alkylated using an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This permanently charged derivative typically exhibits superior ionization efficiency in ESI-MS compared to its protonated counterpart.

Furthermore, derivatization can be used to control the fragmentation patterns in tandem mass spectrometry (MS/MS). By introducing a specific chemical tag, a predictable and often more intense fragment ion can be generated upon collision-induced dissociation (CID). This is particularly useful for developing highly selective and sensitive quantitative assays using techniques like multiple reaction monitoring (MRM). Reagents can be designed to carry a "charge-remote" fragmentation site or a readily cleavable group that produces a common, high-mass product ion, improving the signal-to-noise ratio.

Table 1: Potential Derivatization Reagents for Enhanced MS Detection of this compound

Derivatization ReagentTarget Functional GroupReaction TypePurpose
Methyl Iodide (CH₃I)Isoquinoline NitrogenAlkylation (Quaternization)Introduces a permanent positive charge, enhancing ESI sensitivity.
Benzyl (B1604629) Bromide (C₇H₇Br)Isoquinoline NitrogenAlkylation (Quaternization)Adds a stable benzyl group, creating a predictable fragmentation pathway.
Girard's Reagent TEthenyl Group (after oxidation to carbonyl)CondensationIntroduces a pre-charged quaternary ammonium moiety for enhanced ESI signal. spectroscopyonline.com

For analytical techniques based on UV-Visible absorption or fluorescence detection, the sensitivity can be dramatically increased by attaching a molecule with a high molar absorptivity (a chromophore) or one that fluoresces (a fluorophore). hta-it.comwikipedia.org While this compound is UV-active, tagging with a potent fluorophore can lower detection limits by orders of magnitude, which is crucial for trace analysis. sci-hub.se

Since this compound lacks the common functional groups like primary/secondary amines or hydroxyl groups that readily react with standard labeling reagents (e.g., dansyl chloride), a multi-step approach is often necessary. The ethenyl group serves as a chemical handle for introducing a reactive site. For instance, oxidation of the ethenyl group can yield an epoxide, which can then be opened by a nucleophilic fluorophore, or it can be converted to an aldehyde, which can react with a hydrazine- or amine-containing fluorescent tag.

Another advanced strategy involves cycloaddition reactions. The ethenyl group can potentially react with a dienophile or a diene that is tagged with a fluorophore, creating a stable, fluorescent derivative in a single step. The choice of fluorophore depends on the desired excitation and emission wavelengths, quantum yield, and compatibility with the analytical system (e.g., HPLC mobile phase). thermofisher.com

Table 2: Potential Fluorophore Tagging Strategies for this compound

Tagging Reagent ClassTarget Site / IntermediatePotential ReactionBenefit
Thiol-containing FluorophoresEthenyl GroupThiol-ene "click" reactionHigh efficiency and specificity for the vinyl group.
Hydrazine-based Fluorophores (e.g., Dansyl Hydrazine)Aldehyde (from ozonolysis of ethenyl group)Hydrazone FormationForms a stable, highly fluorescent derivative. chromsoc.jp
Amine-containing FluorophoresEpoxide (from oxidation of ethenyl group)Ring-openingCovalent attachment of a fluorescent tag.
Fluorescent DienesEthenyl GroupDiels-Alder CycloadditionForms a larger, conjugated system, potentially with unique fluorescent properties.

Strategies for Mass Spectrometry Sensitivity and Fragmentation Control

Derivatization for Chromatographic Separation Optimization

Derivatization can modify an analyte's physical properties, such as volatility and polarity, to improve its behavior in chromatographic systems, leading to better peak shape, enhanced resolution, and reduced sample loss. chromatographyonline.comresearchgate.net

Gas chromatography (GC) requires analytes to be volatile and thermally stable. phenomenex.blog While this compound is amenable to GC analysis, derivatization can be useful to alter its retention time to avoid co-elution with matrix components. The most common derivatization technique in GC, silylation, which targets active hydrogens, is not directly applicable to this compound. sigmaaldrich.comnih.gov

Instead, reactions targeting the ethenyl group can be employed.

Hydrogenation: Catalytic hydrogenation can reduce the ethenyl group to an ethyl group (forming 1-ethylisoquinoline). This derivative will have a slightly different boiling point and polarity, altering its GC retention time.

Hydroboration-Oxidation: This two-step process converts the ethenyl group into a primary alcohol. The resulting alcohol is more polar and less volatile, but it can be subsequently derivatized using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a volatile trimethylsilyl (B98337) (TMS) ether, which typically exhibits excellent chromatographic properties. nih.gov

In high-performance liquid chromatography (HPLC), retention is governed by the analyte's polarity and its interaction with the stationary and mobile phases. hta-it.com Derivatization can be used to shift the polarity of this compound to optimize its separation.

For Reversed-Phase LC: To increase retention on non-polar columns (like C18), the polarity of the analyte can be decreased. While challenging for this molecule, reacting the ethenyl group with a long-chain alkyl thiol could increase its hydrophobicity.

For Normal-Phase or HILIC: To increase retention on polar columns, the analyte's polarity can be increased. Oxidation of the ethenyl group to a diol using osmium tetroxide or potassium permanganate (B83412) would significantly increase polarity. Similarly, the quaternization of the isoquinoline nitrogen, as mentioned for MS, introduces a charge and increases polarity, making the derivative suitable for techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC). ddtjournal.com

Table 3: Derivatization Approaches for Optimizing Chromatographic Separation

Chromatographic MethodGoalDerivatization StrategyResulting Derivative
Gas Chromatography (GC)Alter volatility/retention timeCatalytic Hydrogenation of ethenyl group1-Ethylisoquinoline (B1594896)
Gas Chromatography (GC)Enable silylation for improved peak shapeHydroboration-oxidation, then silylation2-(Isoquinolin-1-yl)ethyl TMS ether
Reversed-Phase LCIncrease retentionThiol-ene reaction with a hydrophobic thiolHydrophobic thioether adduct
HILIC / Ion-Pair LCDecrease retention / enable alternative separation modeOxidation of ethenyl group to a diol1-(Isoquinolin-1-yl)ethane-1,2-diol
HILIC / Ion-Pair LCIncrease polarityQuaternization of isoquinoline nitrogenN-Alkyl-1-ethenylisoquinolinium salt

Improving Volatility for Gas Chromatography

Derivatization for Synthetic Accessibility and Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of organic synthesis where one functional group is transformed into another to enable subsequent chemical reactions. numberanalytics.comimperial.ac.ukic.ac.uk The ethenyl group of this compound is a versatile starting point for accessing a wide array of other functionalities, thereby making it a valuable building block in medicinal and materials chemistry.

Key transformations of the ethenyl group include:

Oxidation: Ozonolysis can cleave the double bond to furnish isoquinoline-1-carbaldehyde, a key intermediate for building more complex molecules. Milder oxidation with reagents like osmium tetroxide yields the corresponding diol, while strong oxidation can lead to isoquinoline-1-carboxylic acid.

Reduction: Catalytic hydrogenation selectively reduces the ethenyl group to an ethyl group without affecting the aromatic isoquinoline ring, providing access to 1-ethylisoquinoline and its derivatives.

Hydrohalogenation: The addition of HBr or HCl across the double bond, typically following Markovnikov's rule, would yield a 1-(1-haloethyl)isoquinoline, which can act as a substrate for nucleophilic substitution reactions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the ethenyl group into a reactive epoxide ring. This epoxide can be opened by a variety of nucleophiles to introduce diverse substituents.

Hydroboration-Oxidation: This reaction sequence converts the ethenyl group into a 2-(isoquinolin-1-yl)ethanol, placing a hydroxyl group at the terminal carbon (an anti-Markovnikov addition product). This alcohol can then be used in a multitude of further reactions, such as esterification or oxidation.

These FGI strategies significantly broaden the synthetic potential of this compound, allowing it to be incorporated into more complex molecular architectures.

Table 4: Functional Group Interconversions of the Ethenyl Group

Reaction TypeReagent(s)Resulting Functional Group
Ozonolysis1. O₃; 2. Zn/H₂O or (CH₃)₂SAldehyde
DihydroxylationOsO₄ (catalytic), NMODiol
ReductionH₂, Pd/CAlkane (Ethyl group)
Epoxidationm-CPBAEpoxide
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHAlcohol (Anti-Markovnikov)
Wacker OxidationPdCl₂, CuCl₂, O₂, H₂OMethyl Ketone

Protection/Deprotection Strategies for Ethenyl and Isoquinoline Moieties

The successful synthesis of complex molecules derived from this compound hinges on the ability to selectively protect and deprotect its key functional groups. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable with high selectivity under mild conditions. uchicago.edu

Protection of the Ethenyl Moiety

The ethenyl group (–CH=CH₂) in this compound is susceptible to various reactions, including polymerization, oxidation, and addition reactions. Protecting this group is essential when chemical modifications are desired on the isoquinoline ring system. While the direct protection of a vinyl group can be challenging, strategies often involve converting it into a more stable functional group that can be later reverted.

One common approach, though more frequently applied to hydroxyl groups, involves the concept of vinyl ethers, which are known to be stable in basic conditions but are readily cleaved by acid. rsc.orgrsc.org This principle can be adapted to protect the vinyl group by transforming it into a species that is stable to the desired reaction conditions and can be regenerated. For instance, converting the vinyl group to a diol via oxidation, protecting the diol, and then regenerating the double bond is a plausible, albeit multi-step, strategy.

A more direct, though less common, method for masking a vinyl group's reactivity is its temporary conversion into an organometallic species or a protected alcohol equivalent that can be later eliminated to restore the alkene. The stability of the vinyl group to certain conditions, such as those used in Suzuki and Sonogashira catalytic reactions, has been noted, suggesting that protection is not always necessary if reaction conditions are chosen carefully. rsc.org

Protection of the Isoquinoline Moiety

The nitrogen atom in the isoquinoline ring is a primary site for reactivity, acting as a base and a nucleophile. Its protection is crucial for preventing unwanted side reactions during modifications of the ethenyl group or the carbocyclic part of the isoquinoline ring.

N-Oxide Formation: A prevalent strategy for protecting the isoquinoline nitrogen is its conversion to an isoquinoline N-oxide. rsc.org This is typically achieved by oxidation using reagents like hydrogen peroxide or a peroxy acid. The resulting N-oxide significantly alters the electronic properties of the ring system, deactivating the nitrogen from participating in many typical reactions. The N-oxide can be readily reduced back to the parent isoquinoline using various reducing agents, such as zinc in the presence of ammonium chloride. rsc.orgrsc.org This protection/deprotection sequence is highly efficient and tolerant of many other functional groups. rsc.orgresearchgate.net

N-Acylation and Carbamates: Standard nitrogen protecting groups used throughout organic synthesis can also be applied to the isoquinoline nitrogen, typically after reduction to the more flexible tetrahydroisoquinoline scaffold. Common examples include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. chemistryviews.org

Boc Group: Introduced using di-tert-butyl dicarbonate, the Boc group is stable to a wide range of non-acidic conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). wikipedia.org

Cbz Group: Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis. ddugu.ac.in

The choice of protecting group is dictated by the planned synthetic route and the chemical stability required for subsequent steps. The table below summarizes common protecting groups applicable to the isoquinoline nitrogen.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
N-Oxide-H₂O₂, m-CPBAZn/NH₄Cl, PCl₃Stable to many non-reducing conditions.
tert-ButoxycarbonylBoc(Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis, nucleophiles. chemistryviews.org
BenzyloxycarbonylCbzBenzyl ChloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base. ddugu.ac.in

Enabling Selective Chemical Transformations

The strategic use of protecting groups unlocks the ability to perform a wide array of selective chemical transformations on the this compound scaffold. Chemoselectivity—the preferential reaction of a reagent with one functional group over another—is the guiding principle. wikipedia.orglibretexts.org

Reactions on the Isoquinoline Ring: By protecting the ethenyl group, synthetic chemists can focus on modifying the isoquinoline core. For instance, with the vinyl group masked, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) can be directed to specific positions on the benzene (B151609) ring portion of the isoquinoline without interference from the alkene. dtic.mil Although direct C-H functionalization of isoquinolines is an active area of research, protection of the highly reactive vinyl group would be a prerequisite for many of these advanced methods. nih.gov

Reactions on the Ethenyl Group: Conversely, protecting the isoquinoline nitrogen enables a host of reactions on the ethenyl side chain. The nitrogen atom, being a Lewis base, can coordinate to and deactivate metal catalysts used in cross-coupling reactions. By converting the nitrogen to an N-oxide or masking it as a carbamate (B1207046) (in the tetrahydroisoquinoline form), its coordinating ability is suppressed. This allows for efficient participation of the vinyl group in reactions such as:

Heck Reaction: Coupling with aryl halides to form substituted stilbene-like structures.

Hydroboration-Oxidation: Conversion of the vinyl group to a primary alcohol.

Metathesis Reactions: Cross-metathesis with other alkenes to build more complex side chains.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 1-Ethenylisoquinoline, and how can researchers ensure reproducibility?

  • Methodological Answer: Begin with established isoquinoline derivatization protocols, such as palladium-catalyzed cross-coupling or Heck reactions. Validate purity via HPLC (≥95%) and structural identity using 1H^1H-/13C^{13}C-NMR (e.g., characteristic vinyl proton signals at δ 5.5–6.5 ppm). Include full experimental details (solvents, catalysts, temperatures) in the main text for ≤5 compounds; additional syntheses should be moved to supplementary materials to avoid redundancy .

Q. How should spectral data discrepancies in this compound characterization be resolved?

  • Methodological Answer: Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations) and prior literature. If contradictions arise, cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation). Document all raw data in appendices and highlight resolved discrepancies in the discussion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use PPE (gloves, goggles) and fume hoods. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Reference safety data sheets (SDS) for acute exposure management (e.g., rinse eyes with water for 15 minutes; avoid inducing vomiting if ingested) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer: Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition-state energies. Validate models against experimental kinetic data (e.g., Arrhenius plots). Use software like Gaussian or ORCA, with basis sets (e.g., B3LYP/6-31G*) tailored to the system’s electronic complexity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

  • Methodological Answer: Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: temperature, catalyst loading).
  • Use design-of-experiments (DoE) to optimize reaction conditions.
  • Monitor intermediates via in-situ FTIR or Raman spectroscopy.
    Include statistical analysis (e.g., ANOVA) in supplementary materials to demonstrate robustness .

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound derivatives?

  • Methodological Answer: Conduct UV-Vis absorption/emission studies in solvents of varying polarity (e.g., cyclohexane to DMSO). Correlate Stokes shifts with Reichardt’s ET(30)E_T(30) values. For substituent analysis, synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH3_3, -NO2_2) and compare λmax\lambda_{\text{max}} shifts. Use multivariate regression to isolate solvent vs. substituent contributions .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting bioactivity results for this compound across studies?

  • Methodological Answer:

  • Perform a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line differences, assay protocols).
  • Replicate key studies under controlled conditions, detailing all variables (e.g., incubation time, serum concentration).
  • Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I2^2 statistic) and publish negative results to reduce publication bias .

Q. What frameworks ensure rigor in formulating this compound research questions?

  • Methodological Answer: Apply the FINER criteria:

  • Feasible : Confirm access to specialized instrumentation (e.g., Schlenk lines for air-sensitive reactions).
  • Novel : Use SciFinder to verify gaps (e.g., limited studies on enantioselective synthesis).
  • Ethical : Adhere to institutional biosafety protocols for in vivo testing.
  • Relevant : Align with funding priorities (e.g., anticancer agent development) .

Tables for Methodological Reference

Parameter Example Data for this compound Validation Technique
Melting Point128–130°CDifferential Scanning Calorimetry
1H^1H-NMR (CDCl3_3)δ 6.25 (d, J=16 Hz, 1H)Comparison with simulated data
HPLC Purity97.4%Column: C18, 1.0 mL/min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.